molecular formula C37H48N2O14S2 B12737707 4,5alpha-Epoxy-6alpha-hydroxy-17-methyl-3-(2-morpholinioethoxy)morphinan bis(4-hydroxy-3-methoxybenzenesulphonate) CAS No. 98705-47-6

4,5alpha-Epoxy-6alpha-hydroxy-17-methyl-3-(2-morpholinioethoxy)morphinan bis(4-hydroxy-3-methoxybenzenesulphonate)

Cat. No.: B12737707
CAS No.: 98705-47-6
M. Wt: 808.9 g/mol
InChI Key: ZZONNTBZNAXHJW-RLQZWIBZSA-N
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Description

EINECS 308-869-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.

Preparation Methods

Chemical Reactions Analysis

EINECS 308-869-0 undergoes various chemical reactions, including:

Scientific Research Applications

EINECS 308-869-0 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of EINECS 308-869-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

EINECS 308-869-0 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Cyclohexyl bromide: EINECS 203-622-2

    4-Bromoacetanilide: EINECS 203-154-9

    Phenyl benzoate: EINECS 202-293-2

These compounds share certain chemical properties but differ in their specific applications and reactivity .

Properties

CAS No.

98705-47-6

Molecular Formula

C37H48N2O14S2

Molecular Weight

808.9 g/mol

IUPAC Name

(4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;4-hydroxy-3-methoxybenzenesulfonic acid

InChI

InChI=1S/C23H32N2O4.2C7H8O5S/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;2*1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2,5,16-18,22,26H,3-4,6-14H2,1H3;2*2-4,8H,1H3,(H,9,10,11)/t16-,17?,18-,22-,23-;;/m0../s1

InChI Key

ZZONNTBZNAXHJW-RLQZWIBZSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](CC4)O.COC1=C(C=CC(=C1)S(=O)(=O)O)O.COC1=C(C=CC(=C1)S(=O)(=O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(CC4)O.COC1=C(C=CC(=C1)S(=O)(=O)O)O.COC1=C(C=CC(=C1)S(=O)(=O)O)O

Origin of Product

United States

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